

# Assessing the Translational Potential of CVN766: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of **CVN766**, a novel, highly selective orexin-1 receptor (Ox1R) antagonist, from preclinical findings to early clinical development. In the landscape of psychiatric and metabolic disorders, targeting the orexin system presents a promising avenue for therapeutic intervention. This document offers an objective comparison of **CVN766** with current and emerging alternatives for its potential indications, primarily focusing on the negative symptoms of schizophrenia and binge eating disorder. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided to support a thorough evaluation by the scientific community.

## **Mechanism of Action: A Highly Selective Approach**

**CVN766** is an orally active, potent antagonist of the orexin-1 receptor (Ox1R) with over 1000-fold selectivity over the orexin-2 receptor (Ox2R).[1][2] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors Ox1R and Ox2R, is a key regulator of various physiological functions. While Ox2R is primarily associated with wakefulness, Ox1R is predominantly involved in modulating motivation, reward, and stress responses.[3] Dysregulation of the orexin system has been implicated in a range of psychiatric conditions, including schizophrenia and addiction-related behaviors.[1][4]

The high selectivity of **CVN766** for Ox1R is a key differentiating feature. Non-selective orexin antagonists, which also block Ox2R, are known to induce somnolence, a side effect that could



be limiting for therapeutic indications not related to sleep.[1][3] By specifically targeting Ox1R, CVN766 aims to modulate pathological behaviors without causing unwanted sedative effects.

## Preclinical to Clinical Translation: A Comparative Overview

The translational potential of a drug candidate is assessed by its journey from demonstrating a plausible mechanism and efficacy in preclinical models to exhibiting a favorable safety and efficacy profile in human clinical trials. This section compares the available data for **CVN766** with its direct competitor, nivasorexant (another selective Ox1R antagonist), and established treatments for its target indications.

### **Preclinical Data Summary**

Detailed quantitative preclinical efficacy data for **CVN766** is not extensively available in the public domain. However, press releases and publications from Cerevance report that **CVN766** has demonstrated efficacy in multiple preclinical models relevant to schizophrenia and binge eating disorder.[1][2][4] These include models of cognition and negative symptoms of schizophrenia, such as the reversal of phencyclidine (PCP)-induced social interaction deficits, and models of dependency-type behaviors.[2][4]

In contrast, more detailed preclinical data is available for the selective Ox1R antagonist, nivasorexant, which has been evaluated in animal models of binge eating.



| Parameter                        | CVN766                                                                                                               | Nivasorexant (ACT-<br>539313)                                                                         | Alternative:<br>Topiramate                                          |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Target                           | Orexin-1 Receptor<br>(Ox1R) Antagonist                                                                               | Orexin-1 Receptor<br>(Ox1R) Antagonist                                                                | Multiple (GABA-A receptor modulator, glutamate receptor antagonist) |
| Selectivity                      | >1000-fold for Ox1R<br>over Ox2R[1][3]                                                                               | Selective for Ox1R                                                                                    | Non-selective                                                       |
| Animal Models (Binge<br>Eating)  | Efficacy reported in binge eating models[4]                                                                          | Dose-dependently reduced binge-like eating in rats with an effect size comparable to topiramate[5][6] | Reduced binge-like eating in rats[5][6]                             |
| Animal Models<br>(Schizophrenia) | Efficacy in models of cognition and negative symptoms (e.g., reversal of PCP-induced social interaction deficits)[2] | Not reported for schizophrenia models                                                                 | Not a primary<br>treatment for negative<br>symptoms                 |

#### Experimental Protocols: Preclinical

- Nivasorexant Animal Model of Binge-Eating Disorder: Binge-like eating of highly palatable food in rats was induced by intermittent, repeated periods of dieting and access to the palatable food, followed by an acute stress challenge. The efficacy of nivasorexant in reducing binge-like eating was compared to other selective Ox1R antagonists and the positive control, topiramate.[5][6]
- CVN766 Animal Models of Schizophrenia (General Description): While specific protocols
  are not detailed, reports mention the use of established models such as the phencyclidine
  (PCP)-induced social interaction deficit model. In this model, the administration of PCP to
  rodents induces behaviors that mimic the negative symptoms of schizophrenia, such as



social withdrawal. The ability of **CVN766** to reverse these deficits is taken as a measure of its potential efficacy.

## **Clinical Data Summary**

**CVN766** has successfully completed a Phase 1 clinical trial in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.[1] This initial success has paved the way for planned Phase 2 trials in patients with schizophrenia and binge eating disorder.[3]

In contrast, the direct competitor nivasorexant, despite promising preclinical data, did not demonstrate efficacy in a Phase 2 trial for binge eating disorder.[7][8] This highlights the challenges of translating preclinical findings to clinical success.

For the target indications, several alternative treatments are already established.

Binge Eating Disorder



| Parameter             | CVN766 (Phase 1<br>Data)                                                                                                                                   | Nivasorexant (Phase<br>2 Data)                                                                                                                           | Alternative: Lisdexamfetamine (Vyvanse)                                                                                                                                                             |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Efficacy              | Phase 2 trials planned                                                                                                                                     | No improvement in binge eating behavior over placebo (change from baseline in binge days/week was identical for both groups)[7][8]                       | Significant decrease in weekly binge days at 50mg and 70mg doses compared to placebo.[9][10] 42.2% (50mg) and 50% (70mg) of patients achieved 4-week binge cessation vs. 21.3% for placebo.[9] [10] |
| Safety & Tolerability | Well-tolerated with no serious adverse events. Most common AEs (>5%): headache (10.9%), dizziness (7.8%), presyncope (6.2%). No evidence of somnolence.[1] | Well-tolerated. Incidence of treatment-emergent adverse events was similar to placebo. Frequency of somnolence and fatigue was similar to placebo.[7][8] | Common AEs: dry mouth, decreased appetite, insomnia, headache.[11] Discontinuation due to AEs was low.                                                                                              |
| Mechanism of Action   | Selective Ox1R<br>Antagonist                                                                                                                               | Selective Ox1R<br>Antagonist                                                                                                                             | Dextroamphetamine<br>prodrug; CNS<br>stimulant                                                                                                                                                      |

Negative Symptoms of Schizophrenia



| Parameter             | CVN766 (Phase 1<br>Data)                                       | Alternative:<br>Cariprazine (Vraylar)                                                                                                                                                                    | Alternative:<br>Amisulpride                                                  |
|-----------------------|----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Efficacy              | Phase 2 trial planned for negative and cognitive symptoms. [4] | Significantly improved negative symptoms in patients with predominantly negative symptoms compared to risperidone.[12][13] Showed a 22% reduction on the PANSS negative subscale in a 12-week study.[14] | More efficacious than first-generation antipsychotics for negative symptoms. |
| Safety & Tolerability | Well-tolerated in healthy volunteers.[1]                       | Common AEs: akathisia, insomnia, weight gain.[14]                                                                                                                                                        | Can be associated with hyperprolactinemia.                                   |
| Mechanism of Action   | Selective Ox1R<br>Antagonist                                   | D2/D3 and 5-HT1A<br>receptor partial<br>agonist                                                                                                                                                          | D2/D3 receptor<br>antagonist                                                 |

#### **Experimental Protocols: Clinical**

- CVN766 Phase 1 Trial: A randomized, double-blind, placebo-controlled study in 64 healthy subjects evaluating the safety, tolerability, and pharmacokinetics of escalating single and multiple doses of CVN766.[6]
- Nivasorexant Phase 2 Trial: A placebo-controlled, double-blind study in adults with moderate to severe binge-eating disorder. Participants were randomized to receive either placebo or nivasorexant (100 mg b.i.d.). The primary endpoint was the change from baseline to Week 12 in the number of binge eating days per week.[7][8]
- Lisdexamfetamine Binge Eating Disorder Trial: A randomized, double-blind, placebocontrolled trial in adults with moderate to severe binge eating disorder. Participants received



fixed doses of 30, 50, or 70 mg/d of lisdexamfetamine or placebo. The primary outcome was the change in the number of binge-eating days per week from baseline to week 11.[15]

 Cariprazine - Negative Symptoms of Schizophrenia Trial: A study evaluating the efficacy and safety of cariprazine versus risperidone in patients with predominantly negative symptoms of schizophrenia for at least 6 months. The primary outcome was the change from baseline to week 26 in the PANSS factor score for negative symptoms.[12]

## **Visualizing the Pathways and Processes**

To further aid in the understanding of **CVN766**'s mechanism and the context of its development, the following diagrams are provided.



Click to download full resolution via product page

Caption: Orexin-A signaling and the selective antagonism of Ox1R by CVN766.





Click to download full resolution via product page

Caption: The translational path of **CVN766** from preclinical to clinical development.

#### **Conclusion and Future Directions**

**CVN766** represents a promising therapeutic candidate with a well-defined and highly selective mechanism of action. Its successful completion of a Phase 1 trial with a favorable safety profile and no evidence of somnolence provides a strong foundation for further clinical investigation. The translational journey from preclinical models, where it has shown efficacy in relevant behavioral paradigms, to planned Phase 2 studies in patient populations is a critical step in validating its therapeutic potential.

The comparison with nivasorexant underscores the inherent risks in drug development, where promising preclinical results do not always translate to clinical efficacy. However, the distinct chemical structure and potentially different pharmacokinetic and pharmacodynamic properties of **CVN766** may lead to a different clinical outcome.

Furthermore, when compared to existing treatments for binge eating disorder and the negative symptoms of schizophrenia, **CVN766** offers a novel mechanism of action that could provide an alternative or adjunctive therapeutic option. For binge eating disorder, an alternative to a stimulant-based therapy could be beneficial for certain patient populations. For the negative symptoms of schizophrenia, which remain a significant unmet medical need, a targeted therapy like **CVN766** could represent a substantial advancement.

The upcoming Phase 2 clinical trials will be pivotal in determining the clinical utility of **CVN766**. Researchers and drug development professionals should closely monitor the outcomes of these studies to fully assess the translational potential of this selective Ox1R antagonist. The



data generated will be crucial for understanding the role of the orexin-1 receptor in these complex disorders and for shaping the future landscape of psychiatric and metabolic disease treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cerevance [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. CVN766 [cerevance.com]
- 4. Cerevance Announces Positive Topline Data from Phase 1 [globenewswire.com]
- 5. Evaluating the efficacy of the selective orexin 1 receptor antagonist nivasorexant in an animal model of binge-eating disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy, safety, and tolerability of nivasorexant in adults with binge-eating disorder: A randomized, Phase II proof of concept trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. lindnercenterofhope.org [lindnercenterofhope.org]
- 11. Lisdexamfetamine for binge eating disorder in adults: a systematic review of the efficacy and safety profile for this newly approved indication - what is the number needed to treat, number needed to harm and likelihood to be helped or harmed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Review Cariprazine (Vraylar) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential PMC [pmc.ncbi.nlm.nih.gov]



- 15. Efficacy and safety of lisdexamfetamine for treatment of adults with moderate to severe binge-eating disorder: a randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Translational Potential of CVN766: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619416#assessing-the-translational-potential-of-cvn766-from-preclinical-to-clinical]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com